2-(1,3-Dithiolan-2-ylidene)cyclopentanone
Description
Historical Context and Discovery
The development of 2-(1,3-Dithiolan-2-ylidene)cyclopentanone emerged from the broader historical progression of dithiolane chemistry, which has its roots in the systematic exploration of organosulfur heterocycles during the mid-twentieth century. The foundational work on 1,3-dithiolane systems established the fundamental principles that would later enable the synthesis of more complex derivatives such as this compound. The parent 1,3-dithiolane structure, characterized by the organosulfur compound with the formula carbon hydrogen two sulfur two carbon two hydrogen four, provided the essential framework for understanding how sulfur-containing five-membered rings could be modified and functionalized.
The specific synthesis and characterization of this compound represents a convergence of two important chemical methodologies: the established procedures for dithiolane formation and the well-developed chemistry of cyclopentanone derivatives. The compound's discovery was facilitated by advances in synthetic organic chemistry, particularly the development of reliable methods for creating carbon-carbon double bonds between heterocyclic systems. The synthesis typically involves the condensation of 1,2-ethanedithiol with cyclopentanone under specific reaction conditions, following the general pattern observed for other dithiolane-ketone condensation products.
Historical records indicate that compounds of this structural type gained prominence through their potential applications in various chemical transformations, particularly those involving the formation of carbon-carbon bonds. The systematic investigation of such compounds has been driven by their utility as synthetic intermediates and their potential biological activities. The development of analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, has been crucial in establishing the precise structural characteristics and reaction pathways of these complex heterocyclic systems.
Significance in Heterocyclic Chemistry
The significance of this compound in heterocyclic chemistry extends far beyond its individual structural properties, encompassing its role as a versatile synthetic intermediate and its contributions to the understanding of sulfur-nitrogen-oxygen heterocyclic interactions. The compound exemplifies the broader class of dithiolane derivatives that have been recognized for their potent biological activities, particularly as broad-spectrum fungicides. This biological significance has driven extensive research into the synthesis, characterization, and application of related compounds.
From a mechanistic perspective, the compound serves as an important model system for understanding the reactivity patterns of conjugated heterocyclic systems. The presence of both the dithiolane ring and the cyclopentanone moiety creates a unique electronic environment that influences the compound's participation in various chemical reactions. The electron-withdrawing nature of the carbonyl group in conjunction with the electron-donating properties of the sulfur atoms creates a polarized system that can participate in nucleophilic and electrophilic reactions with predictable regioselectivity.
The compound's significance is further enhanced by its role in synthetic methodology development. Research has demonstrated that dithiolane-containing compounds can serve as valuable precursors in the synthesis of more complex heterocyclic systems through various annulation reactions. The 1,3-dithiane-based cyclopenta-annellation procedures, which utilize direct lithiation followed by intramolecular carbonyl addition, represent important synthetic transformations that have been applied to the construction of complex natural product architectures.
The utility of this compound in ketene dithioacetal chemistry represents another significant aspect of its importance in heterocyclic chemistry. The 1,3-dianionic annulation of ketones with ketene dithioacetal systems has emerged as a powerful method for the synthesis of functionalized aromatic compounds, with the dithiolane moiety serving as a crucial structural component in these transformations. These reactions demonstrate the compound's versatility as both a synthetic target and a synthetic intermediate.
Structural Classification and Nomenclature
The structural classification of this compound requires careful consideration of its multiple heterocyclic components and their spatial arrangement. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is officially designated as 2-(1,3-Dithiolan-2-ylidene)cyclopentan-1-one, reflecting the systematic naming conventions for substituted cyclic ketones. The compound's Chemical Abstracts Service registry number 49696-17-5 provides a unique identifier that facilitates literature searches and database queries.
The molecular structure consists of a five-membered cyclopentanone ring linked through a carbon-carbon double bond to a 1,3-dithiolane ring system. The structural formula carbon eight hydrogen ten oxygen sulfur two indicates the presence of eight carbon atoms, ten hydrogen atoms, one oxygen atom, and two sulfur atoms arranged in a specific three-dimensional configuration. The Simplified Molecular Input Line Entry System representation, oxygen equals carbon one carbon carbon carbon carbon one equals carbon one sulfur carbon carbon sulfur one, provides a linear notation that captures the connectivity of all atoms in the molecule.
The International Chemical Identifier representation, one sulfur slash carbon eight hydrogen ten oxygen sulfur two slash carbon nine dash seven dash three dash one dash two dash six parenthesis seven parenthesis eight dash ten dash four dash five dash eleven dash eight slash hydrogen one dash five hydrogen two, offers a standardized method for representing the compound's structure that is compatible with modern chemical databases. The corresponding International Chemical Identifier Key provides a hashed version of this information that enables rapid database searching and structural comparison.
The compound's structural classification places it within several important chemical categories. It belongs to the broader class of organosulfur compounds due to the presence of two sulfur atoms within the dithiolane ring. Simultaneously, it is classified as a cyclic ketone because of the carbonyl functionality within the cyclopentanone moiety. The presence of the carbon-carbon double bond connecting these two ring systems further classifies it as an unsaturated heterocyclic compound, specifically an alkylidene ketone derivative.
Research Objectives and Scope
The research objectives surrounding this compound encompass multiple dimensions of chemical investigation, ranging from fundamental structural studies to applied synthetic methodology development. Primary research goals include the comprehensive characterization of the compound's physical and chemical properties, the elucidation of its reaction mechanisms in various chemical transformations, and the exploration of its potential applications in synthetic organic chemistry.
One significant research objective involves the systematic investigation of the compound's spectroscopic properties and their correlation with molecular structure. Nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry studies provide essential data for understanding the electronic environment of different atoms within the molecule and their dynamic behavior under various conditions. These studies contribute to the broader understanding of how sulfur-containing heterocycles influence the spectroscopic properties of adjacent functional groups.
The scope of synthetic methodology research encompasses the development of new reaction pathways that utilize the unique reactivity profile of this compound. Research efforts focus on understanding how the dithiolane moiety influences the reactivity of the adjacent carbonyl group and how the resulting compound can serve as a precursor to more complex molecular architectures. The investigation of cycloannulation reactions, condensation reactions, and oxidative transformations represents important areas of ongoing research interest.
Mechanistic studies constitute another crucial component of the research scope, particularly those investigations aimed at understanding the electronic factors that govern the compound's reactivity patterns. Computational chemistry approaches, including density functional theory calculations and molecular orbital analysis, provide valuable insights into the electronic structure and reaction pathways. These theoretical studies complement experimental observations and help predict the outcomes of new reaction conditions.
The research scope also extends to the evaluation of biological activity and potential pharmaceutical applications. Given the established biological activity of related dithiolane compounds as fungicides, systematic studies of structure-activity relationships represent an important area of investigation. These studies seek to understand how specific structural modifications influence biological activity and to identify optimal structural features for particular applications.
Properties
IUPAC Name |
2-(1,3-dithiolan-2-ylidene)cyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS2/c9-7-3-1-2-6(7)8-10-4-5-11-8/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUPHGZMKWBZLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C2SCCS2)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356145 | |
| Record name | 2-(1,3-dithiolan-2-ylidene)cyclopentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49696-17-5 | |
| Record name | 2-(1,3-dithiolan-2-ylidene)cyclopentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Procedure:
-
Reactants : Cyclopentanone (1.0 equiv), 1,3-dithiolane-2-thione (1.2 equiv).
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Catalyst : Piperidine (10 mol%) in ethanol.
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Conditions : Reflux at 80°C for 6–8 hours.
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Workup : The mixture is cooled, filtered, and purified via column chromatography (ethyl acetate/hexane, 1:4).
Mechanistic Insight :
The base deprotonates the active methylene group of 1,3-dithiolane-2-thione, forming an enolate that attacks the carbonyl carbon of cyclopentanone. Subsequent dehydration yields the α,β-unsaturated dithiolane product.
Cyclization of Dithiolane Precursors
This method employs disodium alk-1-ene-1,1-dithiolates and 1,2-dichloroalkanes to construct the dithiolane ring. Cyclopentanone is functionalized with a dithiolate group before cyclization.
Procedure:
-
Step 1 : Cyclopentanone is treated with carbon disulfide (CS₂) and sodium hydride (NaH) in tetrahydrofuran (THF) to form a dithiolate intermediate.
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Step 2 : The intermediate reacts with 1,2-dichloroethane at 0°C, followed by warming to room temperature.
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Workup : Quenched with water, extracted with dichloromethane, and purified via recrystallization.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 4–6 hours |
| Temperature | 0°C → 25°C |
| Solvent | THF |
Acid-Catalyzed Ring Closure
A patent-derived approach uses hydrochloric acid (HCl) to facilitate cyclization of a pre-functionalized cyclopentanone-thiol precursor.
Procedure:
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Reactants : 2-(Mercaptomethyl)cyclopentanone (1.0 equiv), acetyl chloride (1.5 equiv).
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Conditions : Stirred in toluene at 20–30°C for 3 hours.
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Workup : Neutralized with NaHCO₃, extracted with ethyl acetate, and concentrated.
Advantages :
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency by reducing time and improving yields. This method adapts the Knoevenagel condensation under solvent-free conditions.
Procedure:
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Reactants : Cyclopentanone (1.0 equiv), 1,3-dithiolane-2-carbaldehyde (1.1 equiv).
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Catalyst : Ammonium formate (10 mol%).
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Conditions : Microwave irradiation at 300 W for 5–7 minutes.
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Workup : Cooled, dissolved in ethanol, and filtered.
Comparison with Conventional Heating :
| Method | Time | Yield |
|---|---|---|
| Conventional | 6 h | 65% |
| Microwave | 7 min | 88% |
One-Pot Synthesis via Dithiocarbamate Intermediates
This method leverages dithiocarbamates as intermediates, combining cyclopentanone with carbon disulfide and primary amines .
Procedure:
-
Reactants : Cyclopentanone (1.0 equiv), carbon disulfide (2.0 equiv), methylamine (1.5 equiv).
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Conditions : Stirred in dimethylformamide (DMF) at 50°C for 12 hours.
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Workup : Acidified with HCl, extracted with chloroform, and purified via flash chromatography.
Side Products :
Critical Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Knoevenagel | High scalability | Moderate yields |
| Cyclization | Precise ring formation | Multi-step synthesis |
| Acid-Catalyzed | High purity | Corrosive reagents |
| Microwave | Rapid, eco-friendly | Specialized equipment needed |
| One-Pot | Simplified workflow | Lower yields |
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dithiolan-2-ylidene)cyclopentanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolan ring to a dithiol or thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dithiols or thiols. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
2-(1,3-Dithiolan-2-ylidene)cyclopentanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2-(1,3-Dithiolan-2-ylidene)cyclopentanone involves its interaction with various molecular targets. For instance, in biological systems, it can inhibit the penetration and elongation of infecting hyphae by inhibiting the formation of infecting pegs or cellulose secretion . This mechanism is particularly relevant in its application as a fungicide.
Comparison with Similar Compounds
Comparison with Structural Analogues
Heteroatom Substitution in Cyclic Moieties
2-(1,3-Dithiolan-2-ylidene)cyclopentanone vs. 3-(2-Methyl-1,3-dioxolan-2-yl)cyclopentanone
- Key Differences : Replacing sulfur atoms in the dithiolane ring with oxygen (dioxolane) reduces polarizability and electron-delocalization capacity.
- Impact : The dioxolane derivative exhibits lower thermal stability and reduced redox activity compared to the dithiolane analogue. Molecular weight differences (274.40 vs. 170.25 g/mol) further influence solubility and volatility .
| Compound | Heteroatoms | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| This compound | S, S | 274.40 | High redox activity, planar |
| 3-(2-Methyl-1,3-dioxolan-2-yl)cyclopentanone | O, O | 170.25 | Lower stability, hydrophilic |
This compound vs. 2-(Phenylseleno)cyclopentanone
Substituent Effects on the Cyclopentanone Core
This compound vs. 2-(1-Hydroxypentyl)cyclopentanone
- Key Differences : A hydroxyl-pentyl chain introduces hydrogen bonding and polarity.
- Impact: The hydroxypentyl derivative (C₁₀H₁₈O₂, MW 170.25) shows increased solubility in polar solvents (e.g., water) but reduced thermal stability compared to the non-polar dithiolane analogue .
This compound vs. 5-(Phenylmethylene)-2-(1,3-dithiolan-2-ylidene)cyclopentanone
Comparison with Parent Compound: Cyclopentanone
The parent cyclopentanone (C₅H₈O, MW 84.12) lacks the dithiolane moiety, resulting in simpler reactivity (e.g., nucleophilic additions at the carbonyl group). The dithiolane derivative’s conjugated system significantly alters electronic properties, as evidenced by IR shifts (e.g., carbonyl stretch at 1710 cm⁻¹ in cyclopentanone vs. 1603 cm⁻¹ in dithiolane derivatives) .
Data Tables
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| This compound | C₈H₈OS₂ | 274.40 | Dithiolane, ketone |
| 3-(2-Methyl-1,3-dioxolan-2-yl)cyclopentanone | C₉H₁₄O₂ | 170.25 | Dioxolane, ketone |
| 2-(Phenylseleno)cyclopentanone | C₁₁H₁₂OSe | 239.18 | Selenide, ketone |
Table 2: Spectroscopic Data
| Compound | IR (cm⁻¹) | UV-Vis λmax (nm) |
|---|---|---|
| This compound | 1603 (C=C), 1364 (C-S) | 290 |
| Cyclopentanone | 1710 (C=O) | 220 |
Biological Activity
2-(1,3-Dithiolan-2-ylidene)cyclopentanone is a sulfur-containing organic compound that has garnered attention due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a dithiolane moiety, which contributes to its unique reactivity and biological properties. Its chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C8H10S2O
- Canonical SMILES : C1CC(C(=O)C=C(S1)S)C
Research indicates that compounds containing dithiolane structures often exhibit diverse biological activities, primarily due to their ability to interact with various biochemical pathways. The mechanisms of action for this compound include:
- Antioxidant Activity : The dithiolane ring can donate electrons, thus scavenging free radicals and reducing oxidative stress.
- Antimicrobial Properties : The compound may disrupt microbial membranes or inhibit essential enzymatic processes in pathogens.
- Anti-inflammatory Effects : It could modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Antioxidant Activity
Studies have shown that this compound exhibits significant antioxidant properties. This activity is vital in protecting cells from oxidative damage associated with various diseases.
| Assay Type | Result (IC50) |
|---|---|
| DPPH Radical Scavenging | 25 µM |
| ABTS Radical Scavenging | 30 µM |
Antimicrobial Activity
The compound has been evaluated against various bacterial strains. Preliminary results indicate promising antimicrobial activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
Anti-inflammatory Activity
In vitro studies suggest that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Antioxidant Efficacy : A study demonstrated that this compound significantly reduced oxidative stress markers in cellular models exposed to hydrogen peroxide.
- Inhibition of Pathogen Growth : Research indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural antimicrobial agent.
- Inflammation Modulation : In a murine model of inflammation, administration of the compound resulted in reduced paw swelling and lower levels of inflammatory cytokines compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
